molecular formula C10H7F3O2 B7942184 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-

1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-

Cat. No.: B7942184
M. Wt: 216.16 g/mol
InChI Key: ULSFTTGVCAJHNL-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- is a bicyclic aromatic compound featuring a ketone group at the 1-position of the indenone core, a partially saturated dihydro structure at the 2,3-positions, and a trifluoromethoxy (-OCF₃) substituent at the 4-position. The trifluoromethoxy group imparts distinct electronic and steric properties, enhancing thermal stability and resistance to metabolic degradation compared to non-fluorinated analogs .

Properties

IUPAC Name

4-(trifluoromethoxy)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSFTTGVCAJHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

A seminal approach involves the trifluoromethylthiolation of 3-chloro-1H-inden-1-one precursors using silver trifluoromethanethiolate (AgSCF₃) and potassium iodide (KI). The reaction proceeds via nucleophilic substitution, where the chloride group at the 3-position of the indenone is replaced by the SCF₃ moiety. KI acts as an activator, facilitating the generation of a reactive intermediate that enhances the electrophilicity of the indenone substrate. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at moderate temperatures (60–80°C), achieving completion within 12–24 hours.

Optimization Studies

Key variables influencing yield include:

  • Solvent polarity : DMF outperforms tetrahydrofuran (THF) or dichloromethane (DCM) due to better stabilization of ionic intermediates.

  • KI stoichiometry : A 1.5:1 molar ratio of KI to substrate maximizes intermediate formation without side reactions.

  • Temperature control : Elevated temperatures (>100°C) promote decomposition, while temperatures <60°C slow reaction kinetics.

Yield and Scope

Under optimized conditions, this method delivers trifluoromethylthiolated indenones in yields exceeding 85%. The protocol is compatible with electron-deficient and electron-neutral indenone derivatives but shows reduced efficiency with sterically hindered substrates.

Table 1: Representative Yields for AgSCF₃/KI-Mediated Trifluoromethylthiolation

SubstrateSolventTemperature (°C)Time (h)Yield (%)
3-Chloro-1H-inden-1-oneDMF801292
3-Chloro-4-methylindenoneDMF701888
3-Chloro-5-nitroindenoneDMF602476

Superacid-Promoted Cyclization of Brominated CF₃-Enones

Reaction Mechanism and Conditions

Superacid-mediated cyclization offers an alternative route to access trifluoromethoxy-substituted indenones. Starting with 3-bromo- or 3,4-dibromo-CF₃-enones, protonation in fluorosulfonic acid (FSO₃H) at –60°C generates cationic intermediates, which undergo intramolecular cyclization to form indenols. Subsequent treatment with triflic acid (CF₃SO₃H) at room temperature induces dehydration, yielding 1-CF₃-indenes. Arenes can be introduced via electrophilic aromatic substitution to install the trifluoromethoxy group.

Optimization Studies

Critical parameters include:

  • Acid strength : FSO₃H (H₀ = –15.1) provides sufficient protonating power to stabilize carbocations.

  • Temperature gradient : Cyclization at –60°C minimizes side reactions, while room-temperature dehydration ensures complete conversion.

  • Arene selection : Electron-rich arenes (e.g., anisole) enhance electrophilic substitution efficiency.

Yield and Scope

This method achieves yields up to 98% for dibromoindenols and 70–85% for final indenes. The protocol is highly regioselective, favoring para-substitution in arene coupling steps.

Table 2: Superacid-Mediated Synthesis of CF₃-Indenes

Starting MaterialSuperacidProductYield (%)
3-Bromo-CF₃-enoneFSO₃H4-Bromoindenol98
3,4-Dibromo-CF₃-enoneFSO₃H4,5-Dibromoindenol95
4-Bromoindenol + AnisoleCF₃SO₃H4-(Trifluoromethoxy)indenone82

Photoinduced Synthesis via Radical Intermediates

Reaction Mechanism and Conditions

A photochemical strategy leverages visible light (427 nm) to initiate radical coupling between trifluoromethyl precursors and indenone scaffolds. Using 4DPAIPN as a photocatalyst in dimethyl sulfoxide (DMSO), the reaction generates hydroxytrifluoroethyl intermediates that undergo dehydration to form the target compound. The process operates at ambient temperature (25°C) under argon, minimizing thermal degradation.

Optimization Studies

  • Catalyst loading : 2 mol% 4DPAIPN balances cost and efficiency.

  • Solvent choice : DMSO enhances radical stability and solubility.

  • Light intensity : 10 W LED irradiation ensures consistent photon flux.

Yield and Scope

Yields range from 35% for electron-deficient substrates to 66% for electron-rich variants. Steric hindrance at the reaction site significantly impacts efficiency.

Table 3: Photoinduced Synthesis of 4-(Trifluoromethoxy)indenones

SubstrateCatalystLight SourceYield (%)
4-Methylindenone4DPAIPN427 nm LED66
4-Nitroindenone4DPAIPN427 nm LED35
4-Methoxyindenone4DPAIPN427 nm LED58

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indenones with various functional groups.

Scientific Research Applications

Chemistry

1H-Inden-1-one derivatives are utilized as building blocks in the synthesis of more complex organic molecules. The trifluoromethoxy group enhances the reactivity of the compound, making it a valuable reagent in various chemical transformations.

Key Reactions :

  • Nucleophilic Substitution : The trifluoromethoxy group can be replaced with other functional groups.
  • Oxidation and Reduction : The compound can undergo oxidation to form oxides or reduction to yield derivatives with different properties.
Reaction TypeExample Products
Nucleophilic SubstitutionVarious substituted indene derivatives
OxidationOxides and other oxidation products
ReductionReduced derivatives

Biology

The compound has been studied for its potential biological activities, particularly its interactions with biological targets. The unique trifluoromethoxy group influences its binding affinity and selectivity for enzymes and receptors.

Biological Activities :

  • Enzyme Inhibition : Potential to inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : Ability to modulate receptors related to cancer progression.

Medicine

Research is ongoing to explore the therapeutic applications of 1H-Inden-1-one, particularly as a precursor for drug development. Its structural properties suggest potential uses in treating various diseases, including cancer and inflammatory conditions.

Case Studies :

  • A study on the inhibition of specific enzymes showed promising results in reducing inflammation markers.
  • Research indicated that the compound could modulate receptor activity linked to cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a drug candidate. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Other Functional Groups

2,3-Bis(4-(trifluoromethoxy)phenyl)-1H-inden-1-one (3ar)
  • Structure: The indenone core is substituted with two 4-(trifluoromethoxy)phenyl groups at positions 2 and 3.
  • Synthesis : Prepared via rhodium-catalyzed decarbonylative cycloaddition of 1H-indene-1,2,3-triones and alkynes, yielding 82% as a red solid .
  • Properties :
    • Melting point: 94–96°C.
    • NMR δ 195.76 (C=O), 149.34 ppm (q, J = 101 Hz, -OCF₃) .
2,5-Dibromo-3-(4-(trifluoromethoxy)phenyl)-1H-inden-1-one (15e)
  • Structure : Bromine substituents at positions 2 and 5, with a 4-(trifluoromethoxy)phenyl group at position 3.
  • Synthesis : Synthesized via palladium-catalyzed Suzuki-Miyaura coupling (78% yield) .
  • Properties :
    • Melting point: 113–115°C.
    • Reactivity: Bromine atoms enable further functionalization (e.g., cross-coupling reactions).
  • Comparison : Bromination enhances electrophilicity, contrasting with the target compound’s unsubstituted positions, which prioritize stability over reactivity .
Donepezil Hydrochloride (Pharmaceutical Derivative)
  • Structure : 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one.
  • Application : Acetylcholinesterase inhibitor for Alzheimer’s disease .
  • Comparison : The 5,6-dimethoxy groups and piperidinylmethyl chain optimize blood-brain barrier penetration, whereas the trifluoromethoxy group in the target compound may improve metabolic stability but reduce polarity .

Physicochemical and Spectral Properties

Compound Melting Point (°C) Yield (%) Key Spectral Features (NMR/IR)
Target Compound Not reported Not reported δ ~195 ppm (C=O), -OCF₃ signals
3ar 94–96 82 δ 149.34 (q, -OCF₃), aromatic protons at 7.1–7.6 ppm
15e 113–115 78 Br-C stretching (IR), aromatic protons at 7.3–7.6 ppm
Donepezil Not applicable Not applicable 5,6-OCH₃ at δ 3.8–4.0 ppm, piperidinyl protons

Biological Activity

1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- is a compound belonging to the indene derivatives, characterized by its unique trifluoromethoxy substitution. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiproliferative, and other pharmacological effects. This article aims to summarize the biological activity of this compound based on diverse research findings.

  • Chemical Formula : C₁₀H₇F₃O₂
  • Molecular Weight : 216.16 g/mol
  • IUPAC Name : 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
  • CAS Number : 1083090-91-8

Biological Activity Overview

The biological activities of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- have been explored in various studies, revealing its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with a trifluoromethoxy group exhibit significant antimicrobial properties. In a study focusing on thiazole derivatives, it was noted that the presence of trifluoromethyl or trifluoromethoxy groups enhanced antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were reported to be comparable to standard antibiotics.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of indene derivatives. For instance, compounds similar to 1H-Inden-1-one have shown promising results against cancer cell lines. In one study, derivatives demonstrated IC50 values ranging from 16.23 µM to 47.73 µM against different cancer cell lines, indicating moderate to high antiproliferative activity . The trifluoromethoxy substitution is believed to play a crucial role in enhancing these effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the trifluoromethoxy group significantly influences the biological activity of indene derivatives. The electron-withdrawing nature of the trifluoromethoxy group enhances the compound's reactivity and interaction with biological targets, which is essential for its antimicrobial and antiproliferative activities .

Case Studies and Research Findings

StudyCompoundActivityFindings
Indene DerivativeAntiproliferativeIC50 values ranged from 16.23 µM to 47.73 µM against various cancer cell lines.
Thiazole with TrifluoromethoxyAntimicrobialMICs between 0.5–8 µg/mL against S. aureus and E. coli.
Trifluoromethoxy IndeneAntimicrobialEnhanced activity observed compared to non-substituted analogs.

Q & A

Q. What are the recommended synthetic routes for introducing a trifluoromethoxy group into 1H-inden-1-one derivatives?

Methodological Answer: The trifluoromethoxy group can be introduced via transition-metal-catalyzed coupling reactions or electrophilic trifluoromethoxylation. For example, rhodium-catalyzed cycloadditions using alkynes and 1H-indene-triones have been employed to synthesize trifluoromethoxy-substituted indenones under mild conditions (e.g., THF solvent, room temperature) . Key steps include:

  • Selection of trifluoromethoxy-containing aryl precursors (e.g., 4-(trifluoromethoxy)phenylboronic acid).
  • Optimization of reaction time (3–5 days) and purification via column chromatography.
  • Monitoring intermediates using thin-layer chromatography (TLC) and 1^1H NMR .

Q. How can the crystal structure of 1H-inden-1-one derivatives be resolved to confirm regioselectivity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key considerations:

  • Grow high-quality crystals using slow evaporation in solvents like dichloromethane/hexane.
  • Collect diffraction data at 296 K with a Bruker D8 VENTURE diffractometer.
  • Refinement parameters: RR factor < 0.05, data-to-parameter ratio > 10:1 .
  • Address disorder in the trifluoromethoxy group using restraints and constraints during refinement .

Q. What spectroscopic techniques are critical for characterizing trifluoromethoxy-substituted indenones?

Methodological Answer:

  • 1^1H/13^13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.1–7.6 ppm) and confirm trifluoromethoxy substitution via 19^19F NMR (δ -58 to -60 ppm for -OCF3_3) .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected for C11_{11}H9_{9}F3_{3}O2_{2}: 238.0794) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the reactivity of 1H-inden-1-one derivatives?

Methodological Answer: The -OCF3_3 group is strongly electron-withdrawing, which:

  • Stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions.
  • Enhances lipophilicity (logP ~3.9), impacting solubility in polar solvents .
  • Modulates redox potentials in electrochemical studies (e.g., cyclic voltammetry).
    Experimental validation : Compare reaction rates of trifluoromethoxy-substituted vs. methoxy-substituted analogs under identical conditions .

Q. How can computational chemistry predict the regioselectivity of trifluoromethoxy-substituted indenones in Diels-Alder reactions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states.
  • Analyze frontier molecular orbitals (FMOs) to identify electron-deficient dienophiles.
  • Validate predictions experimentally by isolating major adducts and comparing 1^1H NMR coupling constants with computed values .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethoxy-substituted indenones?

Methodological Answer:

  • Purity assessment : Use HPLC (>95% purity) to rule out impurities (e.g., donepezil-related byproducts) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false positives in bioassays.
  • Structural analogs : Synthesize and test derivatives (e.g., 4-ethyl or 4-methyl variants) to isolate structure-activity relationships (SAR) .

Q. How to optimize reaction conditions for scaling up trifluoromethoxy-indenone synthesis while minimizing byproducts?

Methodological Answer:

  • Screen catalysts (e.g., Pd/C vs. Rh complexes) and solvents (THF vs. DMF) for yield and selectivity.
  • Use Design of Experiments (DoE) to optimize temperature (25–80°C) and stoichiometry.
  • Monitor byproducts (e.g., dihydro isomers) via GC-MS and suppress them using scavengers like molecular sieves .

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